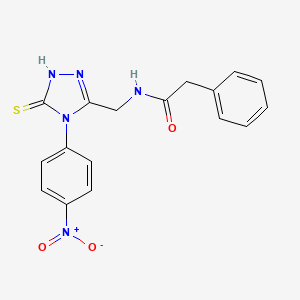

N-((4-(4-nitrophényl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)méthyl)-2-phénylacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.

BenchChem offers high-quality N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du composé N-((4-(4-nitrophényl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)méthyl)-2-phénylacétamide, également connu sous le nom de N-{[4-(4-nitrophényl)-5-sulfanylidène-4,5-dihydro-1H-1,2,4-triazol-3-yl]méthyl}-2-phénylacétamide :

Agents antimicrobiens

Ce composé a montré un potentiel en tant qu’agent antimicrobien. Sa structure lui permet d’interagir avec les parois cellulaires bactériennes, perturbant leur intégrité et conduisant à la mort cellulaire. Cela en fait un candidat pour le développement de nouveaux antibiotiques, en particulier contre les souches résistantes .

Recherche anticancéreuse

La capacité du composé à induire l’apoptose dans les cellules cancéreuses a été un sujet de recherche important. Son groupe nitrophényle est connu pour générer des espèces réactives de l’oxygène (ROS) à l’intérieur des cellules, ce qui conduit à un stress oxydatif et à la mort cellulaire. Cette propriété est étudiée pour des thérapies anticancéreuses ciblées .

Applications anti-inflammatoires

Des recherches ont montré que ce composé pouvait inhiber la production de cytokines pro-inflammatoires. Cela en fait un candidat potentiel pour le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde et les maladies inflammatoires de l’intestin .

Études d’inhibition enzymatique

Le composé a été étudié pour sa capacité à inhiber des enzymes spécifiques, telles que les protéases et les kinases. Ces enzymes jouent un rôle crucial dans diverses maladies, et leur inhibition peut être une stratégie thérapeutique. La structure du composé lui permet de se lier efficacement aux sites actifs de ces enzymes .

Agents neuroprotecteurs

Des recherches sont en cours sur les propriétés neuroprotectrices du composé. Il a été constaté qu’il protégeait les cellules neuronales du stress oxydatif et de l’apoptose, qui sont fréquents dans les maladies neurodégénératives comme la maladie d’Alzheimer et la maladie de Parkinson .

Thérapie photodynamique

Le groupe nitrophényle du composé peut être activé par la lumière, ce qui le rend utile en thérapie photodynamique (PDT). La PDT est un traitement qui utilise des composés activés par la lumière pour tuer les cellules cancéreuses ou les agents pathogènes. La capacité de ce composé à générer des ROS lors de l’activation par la lumière est particulièrement bénéfique dans cette application .

Applications en science des matériaux

Au-delà des applications biologiques, ce composé est également étudié en science des matériaux. Sa structure unique lui permet d’être utilisé dans la synthèse de polymères et de nanomatériaux présentant des propriétés spécifiques, telles qu’une conductivité ou une résistance mécanique accrue .

Chimie analytique

En chimie analytique, le composé est utilisé comme réactif pour détecter et quantifier certaines substances. Sa capacité à former des complexes avec les métaux et d’autres analytes le rend utile dans diverses techniques analytiques, notamment la spectroscopie et la chromatographie.

Ces applications diverses mettent en évidence la polyvalence du composé et son potentiel dans divers domaines de la recherche scientifique.

Molbank SSRN MDPI Springer Google Scholar PubMed CrossRef : ResearchGate

Activité Biologique

N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a compound derived from the 1,2,4-triazole scaffold, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant and anticancer properties, along with other pharmacological effects.

Chemical Structure

The compound can be described by its molecular formula C18H18N4O3S and features a thioxo group attached to a triazole ring, which is linked to a phenylacetamide moiety. The presence of the nitrophenyl group enhances its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with a triazole structure exhibit significant antioxidant properties. For instance, studies employing the DPPH radical scavenging method have shown that derivatives of 1,2,4-triazoles can outperform traditional antioxidants like ascorbic acid. Specifically, compounds similar to N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide have demonstrated antioxidant activities that are approximately 1.35 to 1.4 times greater than that of ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that the compound exhibits higher cytotoxicity toward U-87 cells compared to MDA-MB-231 cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 15 | High |

| MDA-MB-231 (Breast Cancer) | 25 | Moderate |

The anticancer activity of N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide may be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The presence of the thioxo group likely contributes to its interaction with cellular targets involved in cancer progression.

Other Pharmacological Activities

Beyond antioxidant and anticancer properties, compounds containing the 1,2,4-triazole moiety have been reported to possess a range of biological activities including:

- Antibacterial : Effective against various strains of bacteria including MRSA.

- Antifungal : Demonstrated efficacy against fungal pathogens.

- Antiviral : Potential activity against viral infections .

Case Studies

Recent studies have highlighted the potential of triazole derivatives in medicinal chemistry. One study synthesized several triazole-based compounds and evaluated their biological activities across different assays. The results indicated promising outcomes in terms of both cytotoxicity and selectivity for cancer cells .

Propriétés

IUPAC Name |

N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c23-16(10-12-4-2-1-3-5-12)18-11-15-19-20-17(26)21(15)13-6-8-14(9-7-13)22(24)25/h1-9H,10-11H2,(H,18,23)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSCRLMJTGLNJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.